Methylcysteine (SMC) CYP450 Drug Interaction Liability: Quantitative Comparison with N-Acetylated Metabolites and Allicin
SMC exhibits negligible inhibition of major human CYP isoforms, supporting its use in combination studies where minimal drug-drug interaction (DDI) risk is required. In human liver microsomes, SMC at 1 mM showed no inhibitory effect on CYP1A2, 2C9, 2C19, 2D6, or 3A4 activities (IC50 >1 mM) [1]. In contrast, its N-acetylated metabolite (N-acetyl-S-methyl-L-cysteine) inhibited CYP2D6 by 19% and CYP1A2 by 26% at 1 mM [1]. Allicin, a major garlic component, inhibited CYP1A2 and CYP3A4 by 21-45% at 0.03 mM [1]. These data quantify the functional distinction between SMC and its metabolic products, as well as other garlic-derived compounds.
| Evidence Dimension | CYP450 enzyme inhibition (IC50 or % inhibition at 1 mM) |
|---|---|
| Target Compound Data | IC50 >1 mM for CYP1A2, 2C9, 2C19, 2D6, 3A4 (no significant inhibition at 1 mM) |
| Comparator Or Baseline | N-acetyl-S-methyl-L-cysteine: 19% inhibition of CYP2D6, 26% inhibition of CYP1A2 at 1 mM; Allicin: 21-45% inhibition of CYP1A2 and CYP3A4 at 0.03 mM |
| Quantified Difference | SMC shows no measurable inhibition at concentrations up to 1 mM, whereas its N-acetylated metabolite shows up to 26% inhibition, and allicin shows up to 45% inhibition at 30-fold lower concentration |
| Conditions | Human liver microsomes; LC-MS/MS analysis of probe substrate metabolism |
Why This Matters
This evidence supports the selection of SMC over its N-acetylated metabolite or allicin for in vivo studies requiring a low DDI liability profile, directly impacting the validity of combination therapy or toxicology assessments.
- [1] Amano H, Kazamori D, Itoh K. Evaluation of the Effects of S-Allyl-L-cysteine, S-Methyl-L-cysteine, trans-S-1-Propenyl-L-cysteine, and Their N-Acetylated and S-Oxidized Metabolites on Human CYP Activities. Biol Pharm Bull. 2016;39(10):1745-1750. View Source
